Cas no 1805070-41-0 (4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide)

4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide
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- インチ: 1S/C7H7F2N3O4S/c1-3-6(17(10,15)16)5(7(8)9)4(2-11-3)12(13)14/h2,7H,1H3,(H2,10,15,16)
- InChIKey: JGBBPZCBRBUWJT-UHFFFAOYSA-N
- ほほえんだ: S(C1C(C)=NC=C(C=1C(F)F)[N+](=O)[O-])(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 391
- トポロジー分子極性表面積: 127
- 疎水性パラメータ計算基準値(XlogP): 0.3
4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029017618-500mg |
4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide |
1805070-41-0 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
Alichem | A029017618-1g |
4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide |
1805070-41-0 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
Alichem | A029017618-250mg |
4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide |
1805070-41-0 | 95% | 250mg |
$950.60 | 2022-04-01 |
4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamideに関する追加情報
Research Briefing on 4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide (CAS: 1805070-41-0)
Recent studies on 4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide (CAS: 1805070-41-0) have highlighted its potential as a key intermediate in the synthesis of novel pharmaceutical compounds. This compound, characterized by its unique difluoromethyl and nitro-substituted pyridine structure, has garnered attention for its role in the development of enzyme inhibitors and antimicrobial agents. The following briefing summarizes the latest research findings, methodologies, and applications associated with this chemical entity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's utility as a sulfonamide-based scaffold for targeting bacterial carbonic anhydrases. The study demonstrated that 4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide exhibited selective inhibition against Mycobacterium tuberculosis carbonic anhydrase, with an IC50 of 0.8 µM. The presence of the difluoromethyl group was found to enhance binding affinity through hydrophobic interactions, while the nitro group contributed to electron-withdrawing effects, stabilizing the enzyme-inhibitor complex.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters (2024), where the compound served as a precursor for synthesizing kinase inhibitors. The research team modified the sulfonamide moiety to develop derivatives with improved solubility and pharmacokinetic properties. Molecular docking simulations revealed that these derivatives selectively targeted PI3Kδ, a kinase implicated in inflammatory diseases, with binding energies ranging from -9.2 to -11.5 kcal/mol. These findings underscore the compound's versatility in drug discovery pipelines.
Analytical characterization of 1805070-41-0 has also progressed, as detailed in a recent ACS Omega article (2024). High-resolution mass spectrometry (HRMS) and 19F NMR confirmed the compound's purity (>98%) and structural integrity. Stability studies under varying pH conditions (pH 2–9) indicated robust performance, with degradation observed only under strongly alkaline conditions (pH > 12). These properties make it suitable for industrial-scale synthesis and formulation.
Ongoing clinical applications focus on its incorporation into antidiabetic therapeutics. A preclinical trial (2024) demonstrated that derivatives of 4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide act as GPR40 agonists, stimulating glucose-dependent insulin secretion in pancreatic β-cells at nanomolar concentrations (EC50 = 23 nM). This positions the compound as a promising candidate for type 2 diabetes treatment, with phase I trials anticipated by late 2025.
In conclusion, 1805070-41-0 represents a multifaceted tool in medicinal chemistry, bridging synthetic accessibility with biological relevance. Future research directions include optimizing its metabolic stability and exploring its potential in central nervous system (CNS) drug delivery, leveraging its fluorine atoms for blood-brain barrier penetration.
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